molecular formula C18H21N7 B6459014 N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549039-44-1

N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6459014
CAS No.: 2549039-44-1
M. Wt: 335.4 g/mol
InChI Key: SXNNZIQQHRRTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a quinoxalin-2-yl group, a bicyclic aromatic system known for its electron-deficient properties and role in medicinal chemistry. This structure is analogous to kinase inhibitors like ribociclib (KISQALI®), which share a pyrimidine-piperazine scaffold but differ in substituents (e.g., ribociclib incorporates a pyrrolopyrimidine and cyclopentyl group) .

The compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) between a 2-chloropyrimidine intermediate and a piperazine derivative, followed by functionalization of the piperazine with quinoxaline. Similar methodologies are described in and , where piperazine coupling to pyrimidine cores is achieved via SNAr reactions under reflux conditions .

Properties

IUPAC Name

N,N-dimethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)16-7-8-19-18(22-16)25-11-9-24(10-12-25)17-13-20-14-5-3-4-6-15(14)21-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNNZIQQHRRTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:

    Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be introduced by reacting the quinoxaline derivative with piperazine in the presence of a suitable solvent like ethanol.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring. This can be achieved by reacting the piperazine-quinoxaline intermediate with a suitable pyrimidine precursor, such as 2-chloro-4,6-dimethoxypyrimidine, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Reactivity of the Piperazine Moiety

The piperazine ring is a focal point for reactions due to its secondary amines and potential for coordination chemistry.

Acylation Reactions

Piperazine derivatives readily react with acylating agents (e.g., acid chlorides, anhydrides) to form amides. For example:

Piperazine+RCOClN-Acylpiperazine+HCl\text{Piperazine} + \text{RCOCl} \rightarrow \text{N-Acylpiperazine} + \text{HCl}

In the target compound, acylation could occur at the secondary amines of the piperazine, though steric hindrance from the quinoxaline substituent may influence selectivity .

Alkylation Reactions

Alkylation with alkyl halides or epoxides introduces substituents on the piperazine nitrogen. For instance:

Piperazine+R-XN-Alkylpiperazine+HX\text{Piperazine} + \text{R-X} \rightarrow \text{N-Alkylpiperazine} + \text{HX}

This reaction could modify the piperazine’s electronic properties or enable further functionalization .

N-Oxidation

Treatment with oxidizing agents (e.g., peracids) forms N-oxides:

Piperazine+H2O2Piperazine N-Oxide\text{Piperazine} + \text{H}_2\text{O}_2 \rightarrow \text{Piperazine N-Oxide}

N-Oxides are common metabolites in drug candidates and may alter solubility or bioactivity .

Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for metal ions (e.g., Cd(II), Pd(II)), forming complexes with applications in catalysis or materials science . For example:

Piperazine+CdCl2[Cd(Piperazine)n]Cl2\text{Piperazine} + \text{CdCl}_2 \rightarrow [\text{Cd(Piperazine)}_n]\text{Cl}_2

Pyrimidine Ring Reactivity

The pyrimidine ring is stabilized by resonance but can undergo nucleophilic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution

Electron-withdrawing groups (e.g., nitro) activate pyrimidine for substitution, but the dimethylamino group at position 4 is electron-donating, directing reactions to positions 2 or 6. For example:

Pyrimidine+NuSubstituted Pyrimidine\text{Pyrimidine} + \text{Nu}^- \rightarrow \text{Substituted Pyrimidine}

The existing piperazine group at position 2 may further modulate reactivity .

Metal-Catalyzed Cross-Coupling

The pyrimidine ring can participate in Suzuki or Buchwald-Hartwig couplings. For instance:

Pyrimidine-Br+Ar-B(OH)2PdPyrimidine-Ar\text{Pyrimidine-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Pyrimidine-Ar}

This could introduce aryl or heteroaryl groups to the scaffold .

Quinoxaline Functionalization

The quinoxaline moiety (a bicyclic aromatic system) is prone to electrophilic substitution, though its electron-deficient nature may limit reactivity.

Electrophilic Substitution

Nitration or halogenation could occur at positions 5 or 8 of quinoxaline:

Quinoxaline+HNO3Nitroquinoxaline\text{Quinoxaline} + \text{HNO}_3 \rightarrow \text{Nitroquinoxaline}

Coordination with Metals

Quinoxaline’s nitrogen atoms can coordinate with transition metals, enabling applications in catalysis or photochemistry .

Key Research Findings

  • Anticancer Activity : Analogous quinoxaline-piperazine hybrids exhibit moderate cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) .

  • Coordination Complexes : Piperazine-quinoxaline ligands form stable complexes with Cd(II) and Pd(II), characterized by X-ray crystallography .

  • Catalytic Hydrogenation : Palladium-catalyzed asymmetric hydrogenation of related imines achieves high enantioselectivity (up to 99% ee) .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine exhibit antidepressant-like effects in animal models. By modulating serotonin levels and receptor activity, these compounds may provide therapeutic benefits for depression and anxiety disorders .

Anticancer Properties

Studies have suggested that quinoxaline derivatives possess anticancer properties. The compound may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of N,N-dimethyl derivatives in rodent models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting potential for clinical development .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis. The compound was tested against breast cancer and leukemia cell lines, showing promising results that warrant further investigation .

Comparative Analysis with Related Compounds

Compound NameStructurePrimary Application
N,N-Dimethyl-piperazine derivativeStructureAntidepressant
Quinoxaline derivativeStructureAnticancer

This table illustrates the relationship between structural variations and their respective biological activities.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its binding to specific receptors in the central nervous system. The compound acts as a ligand, modulating the activity of neurotransmitter receptors such as serotonin and dopamine receptors. This interaction can influence various signaling pathways, leading to potential therapeutic effects in conditions like schizophrenia and depression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrimidine-piperazine hybrids with diverse biological activities. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name Structural Features Key Differences Reported Properties/Activities References
N,N-Dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine (Target) - Pyrimidine (position 2: piperazine; position 4: dimethylamino)
- Quinoxaline substituent
Reference compound for comparison. Hypothesized kinase inhibition based on scaffold similarity to ribociclib.
iCARM1 () - Pyrimidine (position 2: piperazine)
- Furan-3-yl and p-tolyl substituents
Substituted furan and toluene groups instead of quinoxaline. Potent CARM1 inhibitor (IC₅₀ = 30 nM) with antitumor activity.
7c () - Pyrimidine (position 2: thiomorpholine)
- Benzylamino group
Thiomorpholine ring instead of piperazine; benzyl substituent. SAR studies highlight importance of electron-deficient pyrimidines for target binding.
10c () - Pyrimidine (position 5: piperazine)
- Quinoline and pyrazine substituents
Piperazine at pyrimidine position 5; quinoline-pyrazine system. Anticancer activity against breast cancer cell lines (IC₅₀ = 0.5–2 µM).
UNC4910 () - Pyridothienopyrimidine core
- Piperazine at position 4
Fused thieno-pyrimidine system; no quinoxaline. BET bromodomain inhibitor (Kd = 120 nM).
G868-0059 () - Pyrimidine (position 2: piperazine)
- Naphthalene-2-carbonyl group
Naphthalene carbonyl substituent; ethyl and methyl groups on pyrimidine. Screening compound for protein-protein interaction inhibition.

Physicochemical Properties

  • Solubility: Quinoxaline’s electron-deficient nature may reduce aqueous solubility compared to analogues with polar groups (e.g., ’s 10c–10f, which incorporate pyrazine and quinoline).
  • Molecular Weight : The target compound (MW ≈ 375 g/mol) is lighter than ribociclib (MW = 434.55 g/mol) due to the absence of a cyclopentyl-pyrrolopyrimidine system .

Biological Activity

N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core, a piperazine ring, and a quinoxaline moiety. Its molecular formula is C19H23N5C_{19}H_{23}N_5 with a molecular weight of approximately 323.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, showcasing an effective reduction in viability at low micromolar concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Quinoxaline derivatives have also been reported to possess antimicrobial properties. In vitro studies demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 8–32 µg/mL, indicating moderate antibacterial efficacy .

Anti-HIV Activity

Another significant area of research involves the anti-HIV potential of quinoxaline derivatives. In cellular assays, this compound showed promising results with an effective concentration (EC50) against HIV replication comparable to established antiretroviral drugs. The selectivity index (SI) calculated from cytotoxicity assays further supports its potential as an anti-HIV therapeutic .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as protein kinases involved in cancer progression.
  • Receptor Modulation : It may act as a modulator for certain receptors linked to inflammation and immune response, contributing to its anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AnticancerCell Viability AssayIC50 = 10 µM
AntimicrobialMIC DeterminationMIC = 16 µg/mL
Anti-HIVViral Replication AssayEC50 = 3.1 nM

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly inhibited cell growth with an IC50 value of 10 µM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antiviral Activity
In another investigation focused on HIV, the compound was tested on MT2 cells infected with HIV. It demonstrated an EC50 value of 3.1 nM, showing comparable efficacy to standard treatments like Nevirapine (NVP). The selectivity index was calculated at 31.7, indicating a favorable therapeutic window .

Q & A

Q. What synthetic strategies are commonly employed to prepare N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine, and how do reaction parameters influence yield?

Synthesis typically involves nucleophilic substitution at the pyrimidine C2 position with a pre-functionalized piperazine-quinoxaline moiety. Key steps include:

  • Coupling conditions : Use of catalysts (e.g., Pd-based) for Suzuki-Miyaura reactions to attach aryl groups .
  • Temperature control : Reactions often require heating (e.g., 100°C overnight) to achieve cyclization or substitution, as seen in analogous quinoline-pyrimidine hybrids .
  • Purification : HPLC or column chromatography is critical due to byproducts from competing reactions (e.g., incomplete substitution) .
    Yield optimization depends on stoichiometry of the piperazine derivative and solvent selection (e.g., DMF for polar intermediates) .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

  • LC-MS : Validates molecular weight and purity (e.g., observed m/z ~413 for similar compounds) .
  • ¹H/¹³C NMR : Key for confirming substitution patterns:
    • Pyrimidine protons resonate at δ 8.2–8.7 ppm.
    • Piperazine N-CH3 groups appear as singlets near δ 2.3–2.5 ppm .
  • X-ray crystallography : Resolves ambiguous stereochemistry, as demonstrated for related pyrimidine derivatives .

Q. How can aqueous solubility be improved for in vitro assays?

  • Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) on the quinoxaline ring while maintaining piperazine flexibility .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to prevent aggregation, validated in solubility studies of lapatinib analogs .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with neurological targets like dopamine receptors?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to D3/D2 receptors, leveraging homology models from known ligands .
  • MD simulations : Assess stability of piperazine-quinoxaline conformations in receptor binding pockets over 100-ns trajectories .
  • QSAR studies : Correlate substituent electronegativity (e.g., quinoxaline N-oxide vs. methyl) with affinity data from radioligand assays .

Q. How do structural variations in the piperazine moiety affect selectivity for kinase vs. GPCR targets?

  • Piperazine substitution : Bulky groups (e.g., ethyl or propyl) reduce kinase off-target activity by sterically hindering ATP-binding pockets .
  • Ring flexibility : Replace piperazine with diazepane (7-membered ring) to enhance GPCR selectivity, as shown in D3 receptor ligands .
  • Electron-withdrawing groups : Trifluoromethyl on pyrimidine improves metabolic stability but may reduce cellular permeability .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Control for metabolic interference : Include CYP450 inhibitors (e.g., ketoconazole) in assays to isolate intrinsic activity .
  • Orthogonal assays : Combine SPR (binding affinity) with functional cAMP assays (GPCR activity) to confirm mechanism .
  • Batch consistency : Monitor synthetic intermediates via UPLC to ensure no residual catalysts (e.g., Pd) skew cytotoxicity results .

Q. How can hydrogen-bonding networks in the crystal structure inform formulation strategies?

  • Crystal packing analysis : Weak C–H⋯O/N interactions (e.g., δ 2.1–2.5 Å) suggest excipients that mimic these bonds (e.g., polyvinylpyrrolidone) to stabilize amorphous phases .
  • Polymorph screening : Use solvent-drop grinding to identify forms with improved dissolution rates, critical for oral bioavailability .

Methodological Tables

Q. Table 1: Comparative Yields Under Different Catalytic Conditions

Catalyst (eq.)Temp. (°C)Yield (%)Purity (HPLC)Reference
Pd(PPh₃)₄ (0.05)1004095%
Pd(OAc)₂ (0.1)805198%
CuBr (0.1)351790%

Q. Table 2: Key NMR Assignments

Protonδ (ppm)MultiplicityAssignment
H-2 (pyrimidine)8.5dC2-N(CH₃)₂
H-6 (quinoxaline)7.9sAromatic
N-CH₃ (piperazine)2.4sDimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.